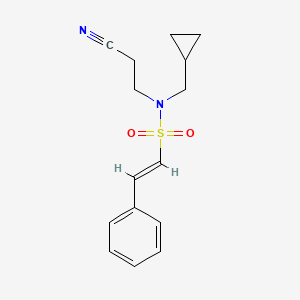
(E)-N-(2-cyanoethyl)-N-(cyclopropylmethyl)-2-phenylethenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The “(E)” in its name suggests that it has a trans configuration around the double bond, meaning that the highest priority groups on each carbon of the double bond are on opposite sides .Aplicaciones Científicas De Investigación
Novel Synthesis Methods
- Electrophilic Cyanation for Benzonitriles Synthesis : Anbarasan, Neumann, and Beller (2011) demonstrated the use of N-cyano-N-phenyl-p-methylbenzenesulfonamide as an electrophilic cyanation reagent, enabling the synthesis of various benzonitriles from aryl bromides. This method is notable for its good to excellent yields across a range of substrates, including functionalized and sterically demanding aryl bromides, and its application in the rapid synthesis of pharmaceutical intermediates (Anbarasan et al., 2011).
Anticancer Agent Development
- Microtubule-Targeted Anticancer Agents : Reddy et al. (2013) synthesized a series of (E)-N-aryl-2-arylethenesulfonamides with potent cytotoxicity against a broad spectrum of cancer cell lines. One compound, in particular, showed significant in vivo tumor size reduction in nude mice xenograft assays, indicating potential as a microtubule-targeted anticancer agent (Reddy et al., 2013).
Catalytic Applications in Organic Synthesis
Ni-Catalyzed Reductive Arylcyanation : Li, Chen, Dong, and Kong (2021) reported a nickel-catalyzed reductive arylcyanation of alkenes, using N-cyano-N-phenyl-p-toluenesulfonamide as a cyanating agent. This method stands out for its high functional group tolerance and the synthesis of cyano-substituted compounds with potential natural product synthesis applications (Li et al., 2021).
Rhodium-Catalyzed Cyanation : Chaitanya and Anbarasan (2015) accomplished selective cyanation of C-H bonds of alkenes using N-cyano-N-phenyl-p-methylbenzenesulfonamide. This methodology allows for the synthesis of acrylonitriles, demonstrating the versatility of cyanation reactions in organic synthesis (Chaitanya & Anbarasan, 2015).
Advanced Organic Synthesis Techniques
Base-Free Transfer Hydrogenation : Ruff, Kirby, Chan, and O'Connor (2016) explored base-free transfer hydrogenation of ketones using Cp*Ir(pyridinesulfonamide)Cl precatalysts. Their work contributes to the development of more environmentally friendly and efficient catalytic processes in organic synthesis (Ruff et al., 2016).
Synthesis of E-aryl Ethenesulfonamides : Aramini et al. (2003) devised an efficient synthesis of E-arylethenesulfonamides from 1-hydroxy-1-arylalkanes, highlighting an attractive method for preparing compounds widely used in chemical and pharmaceutical industries (Aramini et al., 2003).
Propiedades
IUPAC Name |
(E)-N-(2-cyanoethyl)-N-(cyclopropylmethyl)-2-phenylethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c16-10-4-11-17(13-15-7-8-15)20(18,19)12-9-14-5-2-1-3-6-14/h1-3,5-6,9,12,15H,4,7-8,11,13H2/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFENNJFETDVYQG-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN(CCC#N)S(=O)(=O)C=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1CN(CCC#N)S(=O)(=O)/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyanoethyl)-N-(cyclopropylmethyl)-2-phenylethene-1-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-((5-(propylthio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2812732.png)

![2-[4-Methyl-4-(naphthalen-2-yl)-2,5-dioxoimidazolidin-1-yl]acetic acid](/img/structure/B2812736.png)
![8-{[2,6-Dinitro-4-(trifluoromethyl)phenyl]sulfanyl}quinoline](/img/structure/B2812737.png)
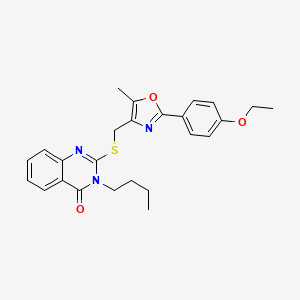
![(7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) benzoate](/img/structure/B2812743.png)
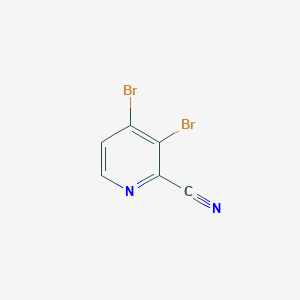
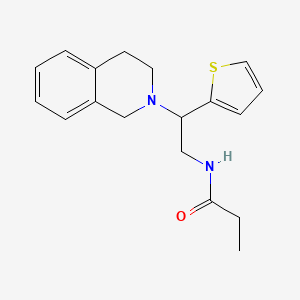
![N-[2-[[Cyano-(2-methylphenyl)methyl]amino]-2-oxoethyl]benzamide](/img/structure/B2812748.png)
![3-Methyl-5-[(pyrrolidin-2-yl)methoxy]-1,2,4-thiadiazole](/img/structure/B2812751.png)
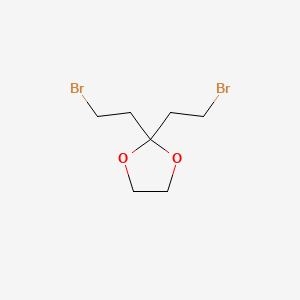
![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2812753.png)
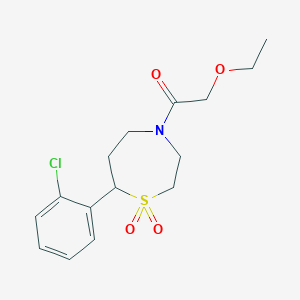
![Methyl 2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]methoxy]pyridine-4-carboxylate](/img/structure/B2812755.png)